molecular formula C27H51NO3 B12924145 1-Docosyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 94108-44-8

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12924145
CAS No.: 94108-44-8
M. Wt: 437.7 g/mol
InChI Key: NSLDDIQOCNOPTR-UHFFFAOYSA-N
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Description

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C₂₇H₅₁NO₃ and a molecular weight of 437.70 g/mol . It is characterized by a pyrrolidone ring structure substituted with a long-chain docosyl (C22) group and a carboxylic acid functionality, which can influence its physicochemical properties . This structure is supplied with the CAS registry number 94108-44-8 . While specific biological mechanisms and direct research applications for this particular compound are not well-documented in the available public literature, its structural class is of significant interest. Compounds based on the 5-oxopyrrolidine-3-carboxylic acid (or "lactam glutamate") scaffold are recognized as promising frameworks in medicinal chemistry . Recent scientific studies highlight that derivatives sharing this core structure have demonstrated potential as scaffolds for developing novel antimicrobial agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and drug-resistant fungal pathogens . Some analogues also show investigated anticancer properties in human pulmonary cancer cell models . The presence of the long docosyl chain in this specific molecule may enhance lipophilicity, potentially affecting its interaction with cellular membranes . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet (MSDS) before handling.

Properties

CAS No.

94108-44-8

Molecular Formula

C27H51NO3

Molecular Weight

437.7 g/mol

IUPAC Name

1-docosyl-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C27H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28-24-25(27(30)31)23-26(28)29/h25H,2-24H2,1H3,(H,30,31)

InChI Key

NSLDDIQOCNOPTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized via the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting product is isolated as a white or cream-tinted crystalline solid that is soluble in ethanol and other organic solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 1-docosyl-5-oxopyrrolidine-3-carboxylic acid. For instance, derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant fungi. A study demonstrated that certain modifications to the compound enhanced its activity against pathogens like Staphylococcus aureus and Clostridium difficile, indicating potential for development into novel antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies using A549 human pulmonary cancer cell lines revealed that specific derivatives exhibited significant cytotoxicity, comparable to established chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) studies indicated that modifications could lead to enhanced efficacy against various cancer cell lines .

Material Science

Surfactant Applications
Due to its amphiphilic nature, this compound has potential applications as a surfactant in various formulations. Its ability to reduce surface tension makes it suitable for use in emulsions and dispersions in both pharmaceutical and cosmetic products.

Nanotechnology
In nanotechnology, the compound can be utilized in the synthesis of nanoparticles. Its surfactant properties facilitate the stabilization of nanoparticles in solution, which is critical for applications in drug delivery systems where controlled release is necessary.

Biochemistry

Enzyme Inhibition
Research has indicated that certain derivatives of this compound can act as enzyme inhibitors. This property is particularly relevant in the context of metabolic diseases where enzyme regulation is crucial. For example, some derivatives have shown promise in inhibiting enzymes associated with lipid metabolism, suggesting a role in managing conditions like obesity and diabetes.

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Modifications led to increased activity against S. aureus.
Anticancer Properties Significant cytotoxicity observed in A549 cell lines.
Surfactant ApplicationsNot specifiedPotential use in emulsions and dispersions noted.
Enzyme InhibitionNot specifiedDerivatives inhibit enzymes linked to lipid metabolism.

Mechanism of Action

The mechanism of action of 1-docosyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit Nav1.8 voltage-gated sodium ion channels, which play a role in pain perception and other sensory functions . By blocking these channels, the compound can modulate pain signals and potentially provide therapeutic benefits for pain disorders.

Comparison with Similar Compounds

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl) derivatives : Derivatives with nitro, thioxo-oxadiazole, or triazole moieties exhibit 1.35–1.5× higher DPPH radical scavenging activity than ascorbic acid . The hydroxyl and chloro groups enhance electron donation, stabilizing free radicals.
  • 1-Docosyl analog : Predicted to have lower antioxidant activity due to the bulky alkyl chain limiting interaction with polar radicals.

Antimicrobial and Anticancer Activity

  • 3,5-Dichloro-2-hydroxyphenyl derivative : Shows MIC values of 2–8 µg/mL against Candida albicans and Staphylococcus aureus, linked to electron-withdrawing Cl groups enhancing membrane disruption .
  • Long-chain alkyl derivatives (e.g., octadecyl) : Exhibit moderate cytotoxicity against cancer cell lines (IC50: 10–50 µM), likely due to membrane interaction rather than specific target binding .

Structure-Activity Relationships (SAR)

Alkyl Chain Length :

  • Longer chains (C12–C22) increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Short chains (e.g., allyl, ethyl) enhance solubility but show weaker bioactivity .

Aromatic Substituents: Electron-withdrawing groups (Cl, NO2) boost antioxidant and antimicrobial activity by stabilizing reactive intermediates . Hydroxyl groups facilitate hydrogen bonding with biological targets, as seen in 1-(2-hydroxyphenyl) derivatives .

Heterocyclic Modifications :

  • Thioxo-oxadiazole and triazole moieties significantly enhance radical scavenging capacity via conjugation effects .

Biological Activity

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid (DOPCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DOPCA, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C27H49NO3
  • Molecular Weight: 433.69 g/mol

Physical Properties:

PropertyValue
Melting PointNot specified
SolubilityOrganic solvents

Anticancer Activity

DOPCA and its derivatives have been studied for their anticancer properties, particularly against various cancer cell lines. The following findings summarize the anticancer activity:

  • Cell Viability Assays : In vitro studies using the A549 human lung adenocarcinoma model demonstrated that DOPCA derivatives significantly reduced cell viability. For instance, one study reported a reduction in viability by up to 67.4% at a concentration of 100 µM, indicating potent cytotoxic effects (p = 0.003) .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrrolidine ring was found to enhance anticancer activity. For example, compounds with hydrazone and azole moieties exhibited stronger activity compared to those lacking these groups .
  • Comparative Studies : DOPCA's efficacy was compared to standard chemotherapeutics such as cisplatin, showing promising results that warrant further investigation into its potential as a therapeutic agent .

Antimicrobial Activity

DOPCA has also shown significant antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria and fungi:

  • In Vitro Testing : Studies have demonstrated that DOPCA derivatives exhibit antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution techniques, revealing effective inhibition at concentrations as low as 16 µg/mL for certain derivatives .
  • Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific pathways remain to be fully elucidated .

Study on Anticancer Activity

In a study involving various DOPCA derivatives, compounds bearing specific functional groups were tested for their efficacy against A549 cells. The results indicated that:

  • Compounds with a 3,5-dichloro substitution showed enhanced cytotoxicity.
  • The derivative with two nitro-thiophene moieties exhibited the highest anticancer activity while maintaining low toxicity towards non-cancerous cells .

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of DOPCA derivatives against resistant strains of Staphylococcus aureus. The results highlighted:

  • A derivative with a hydrazone moiety demonstrated significant activity against linezolid-resistant strains.
  • Structure-dependent variations in activity were noted, emphasizing the importance of chemical modifications in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-oxopyrrolidine-3-carboxylic acid derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A parallel solution-phase approach involving multi-step transformations of precursors like itaconic acid is effective. For example, 1-phenyl-substituted derivatives can be synthesized via condensation and cyclization steps, with yields dependent on solvent polarity (e.g., DMF vs. THF) and temperature control during amidation . Diastereoselective methods using chiral auxiliaries or catalysts (e.g., L-proline) improve stereochemical outcomes in pyrrolidine ring formation .

Q. How should researchers characterize the stereochemical purity of 5-oxopyrrolidine derivatives?

  • Methodological Answer : Use a combination of NMR (e.g., 1H^1H- and 13C^{13}C-NMR) to confirm regiochemistry and X-ray crystallography for absolute configuration determination. Advanced techniques like circular dichroism (CD) or chiral HPLC are critical for assessing enantiomeric excess in stereoselective syntheses .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of 1-Docosyl-5-oxopyrrolidine-3-carboxylic acid?

  • Methodological Answer : Predicted pKa values (~4.44±0.20) suggest moderate acidity, requiring buffered solutions (pH 6–8) for stability in aqueous systems. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for reaction setups, while lipophilic docosyl chains may necessitate sonication or surfactants for homogeneous mixing .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing 5-oxopyrrolidine derivatives with bulky substituents (e.g., docosyl chains)?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model steric hindrance effects and transition states. ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent selection, catalyst loading) to reduce trial-and-error inefficiencies .

Q. What strategies resolve contradictions in reported synthetic yields for 5-oxopyrrolidine-3-carboxylic acid derivatives?

  • Methodological Answer : Systematic variation of parameters (e.g., stoichiometry, reaction time) using Design of Experiments (DoE) identifies critical factors. For example, excess coupling reagents (e.g., EDC/HOBt) in amidation steps may improve reproducibility in derivatives like pyrimidine-5-carboxamides .

Q. How does the docosyl chain influence the biological activity or self-assembly properties of 5-oxopyrrolidine derivatives?

  • Methodological Answer : Long alkyl chains enhance lipophilicity, potentially improving membrane permeability in drug candidates. Micelle formation or aggregation behavior can be studied via dynamic light scattering (DLS) or TEM, with critical micelle concentration (CMC) determined using fluorescence probes .

Q. What safety protocols are critical when handling 5-oxopyrrolidine derivatives with reactive functional groups?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to mitigate inhalation/contact risks. For compounds with H302 (acute toxicity), implement spill kits with inert absorbents (e.g., sand) and establish emergency response plans for dermal/ocular exposure .

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